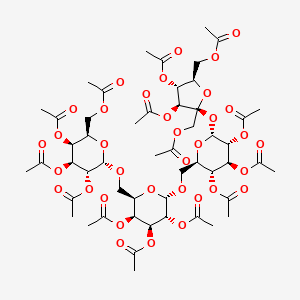
4,4'-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid is an organic compound with the molecular formula C16H12Cl2O6 It is a derivative of benzoic acid, where two benzoic acid molecules are connected via an ethylene glycol linker, and each benzoic acid moiety is substituted with a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid typically involves the reaction of 3-chlorobenzoic acid with ethylene glycol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired bis-benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid involves its interaction with molecular targets such as enzymes or receptors. The ethylene glycol linker and chlorine substituents may influence the compound’s binding affinity and specificity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,2-Ethanediylbis(oxy))bis(benzoic acid): Similar structure but without chlorine substituents.
4,4’-(1,2-Ethanediylbis(oxy))bis(2-chlorobenzoic acid): Chlorine substituents at the 2-position instead of the 3-position.
4,4’-(1,2-Ethanediylbis(oxy))bis(4-chlorobenzoic acid): Chlorine substituents at the 4-position.
Uniqueness
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid is unique due to the specific positioning of chlorine atoms at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.
Properties
CAS No. |
57101-71-0 |
|---|---|
Molecular Formula |
C16H12Cl2O6 |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
4-[2-(4-carboxy-2-chlorophenoxy)ethoxy]-3-chlorobenzoic acid |
InChI |
InChI=1S/C16H12Cl2O6/c17-11-7-9(15(19)20)1-3-13(11)23-5-6-24-14-4-2-10(16(21)22)8-12(14)18/h1-4,7-8H,5-6H2,(H,19,20)(H,21,22) |
InChI Key |
BLTVSIJVJFEGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)OCCOC2=C(C=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


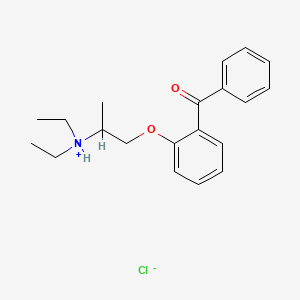

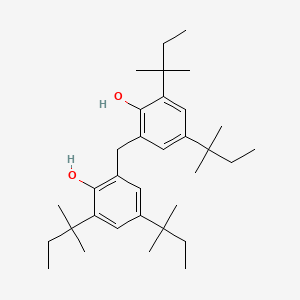


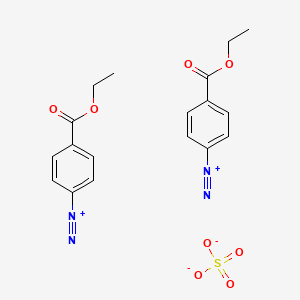
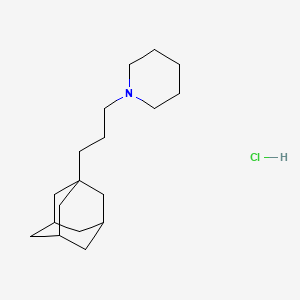

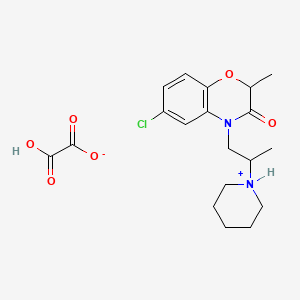
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
